N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine
CAS No.: 136469-85-7
Cat. No.: VC21311891
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136469-85-7 |
|---|---|
| Molecular Formula | C11H19N3 |
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | N',N'-dimethyl-N-(1-pyridin-4-ylethyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C11H19N3/c1-10(13-8-9-14(2)3)11-4-6-12-7-5-11/h4-7,10,13H,8-9H2,1-3H3 |
| Standard InChI Key | NJKLDKVSRPAXMJ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=NC=C1)NCCN(C)C |
| Canonical SMILES | CC(C1=CC=NC=C1)NCCN(C)C |
Introduction
N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine is a chemical compound with the CAS number 136469-85-7. It is utilized in various research contexts, including proteomics. This compound features a pyridine ring attached to an ethane-1,2-diamine backbone, which is further modified with dimethyl groups.
Applications in Research
This compound is used in proteomics research, which involves the study of proteins and their interactions within biological systems. It can serve as a reagent or intermediate in various biochemical assays and reactions.
Chemical Synthesis
The synthesis of N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with a pyridine derivative. The specific conditions and reagents may vary depending on the desired yield and purity.
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine | C11H19N3 | Approx. 205.29 | 136469-85-7 |
| N,N-Dimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine | C10H23N3 | 185.31 | 724757-63-5 |
| N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine | C10H17N3 | 179.26 | 133280-80-5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume